2-(2,3-Dichlorophenyl)butanoic acid

Catalog No.
S13583091
CAS No.
M.F
C10H10Cl2O2
M. Wt
233.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,3-Dichlorophenyl)butanoic acid

Product Name

2-(2,3-Dichlorophenyl)butanoic acid

IUPAC Name

2-(2,3-dichlorophenyl)butanoic acid

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

InChI

InChI=1S/C10H10Cl2O2/c1-2-6(10(13)14)7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

HJNHHNWJOIGZLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O

2-(2,3-Dichlorophenyl)butanoic acid is an organic compound characterized by its butanoic acid backbone with a dichlorophenyl substituent. The molecular formula for this compound is C10H10Cl2O2, and it features a carboxylic acid functional group (-COOH) attached to a butane chain. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical properties and biological activities.

The chemical reactivity of 2-(2,3-Dichlorophenyl)butanoic acid is typical of carboxylic acids. It can undergo various reactions, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide when heated in the presence of certain catalysts.
  • Reduction: Conversion to alcohols using reducing agents such as lithium aluminum hydride.
  • Halogenation: Further halogenation can occur on the aromatic ring under specific conditions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacological properties.

Research has indicated that 2-(2,3-Dichlorophenyl)butanoic acid exhibits various biological activities. It has been evaluated for its potential as an antimicrobial agent and has shown activity against both Gram-positive and Gram-negative bacteria. Additionally, its derivatives have been studied for their anti-inflammatory and analgesic properties, suggesting a possible role in pain management therapies .

Several methods can be employed to synthesize 2-(2,3-Dichlorophenyl)butanoic acid:

  • Direct Halogenation: Starting from butanoic acid, chlorination can be performed using chlorine gas or chlorinating agents in the presence of UV light.
  • Friedel-Crafts Acylation: This method involves the acylation of 2,3-dichlorobenzene with butyric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Grignard Reactions: Reacting a Grignard reagent derived from 2,3-dichlorobenzene with butyric acid can yield the desired product after hydrolysis.

Each method varies in complexity and yield, with direct halogenation being one of the simpler approaches.

The applications of 2-(2,3-Dichlorophenyl)butanoic acid are diverse:

  • Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis, particularly in developing anti-inflammatory and antimicrobial agents.
  • Agriculture: Compounds with similar structures are often explored for herbicidal properties.
  • Chemical Research: Used as a building block in organic synthesis to create more complex molecules.

Studies have indicated that 2-(2,3-Dichlorophenyl)butanoic acid interacts with various biological targets. For instance, it has been tested for its ability to inhibit enzymes involved in inflammatory pathways. Its interaction with sortase A transpeptidase has also been investigated, revealing potential antivirulence properties against pathogenic bacteria .

Several compounds share structural similarities with 2-(2,3-Dichlorophenyl)butanoic acid. Below is a comparison highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-(3,4-Dichlorophenyl)-4-oxo-2-butenoic acidContains an oxo groupExhibits strong antimicrobial activity
3-(2,3-Dichlorophenyl)-2-acetyl methyl acrylateFeatures an acrylate moietyUsed in synthesizing novel calcium channel blockers
4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acidIncorporates a thiazole ringPotential therapeutic applications due to thiazole's biological effects

The uniqueness of 2-(2,3-Dichlorophenyl)butanoic acid lies in its specific dichlorophenyl substitution pattern and its resultant biological activities compared to these similar compounds. Its distinct reactivity profile and potential applications in medicinal chemistry further emphasize its significance in research and development contexts.

Melting Point and Boiling Point Characteristics

Melting Point and Boiling Point Characteristics

The thermodynamic properties of 2-(2,3-Dichlorophenyl)butanoic acid are fundamentally influenced by its molecular structure, which comprises a butanoic acid backbone substituted with a 2,3-dichlorophenyl group [1]. Based on structural analogs and related dichlorophenyl carboxylic acid derivatives, the compound exhibits characteristic phase transition temperatures that reflect its intermolecular interactions [2].

The melting point of 2-(2,3-Dichlorophenyl)butanoic acid is estimated to fall within the range of 70-80°C, which is consistent with similar dichlorophenyl-substituted carboxylic acids [2] [3]. This relatively moderate melting point reflects the balance between the crystalline stability provided by hydrogen bonding from the carboxylic acid group and the steric effects introduced by the dichlorophenyl substitution pattern [3]. The presence of two chlorine atoms in the ortho and meta positions of the phenyl ring creates a specific electronic environment that influences the crystal packing efficiency [4].

The boiling point characteristics are significantly elevated due to extensive intermolecular hydrogen bonding networks formed by the carboxylic acid functional group [2]. Estimates based on structural analogs suggest a boiling point in the range of 320-330°C, though thermal decomposition may occur before the normal boiling point is reached [5]. The high boiling point is attributed to the combined effects of molecular weight (233.09 g/mol), hydrogen bonding capacity, and the dipolar interactions created by the chlorine substituents [1] [5].

Thermal PropertyValueReference Basis
Molecular Weight233.09 g/mol [1]
Estimated Melting Point70-80°C [2] [3]
Estimated Boiling Point320-330°C [5]
Enthalpy of Fusion15-25 kJ/molEstimated from analogs

Thermal Stability and Decomposition Pathways

The thermal stability of 2-(2,3-Dichlorophenyl)butanoic acid is characterized by its behavior under controlled heating conditions, with decomposition pathways that reflect the relative bond strengths within the molecular framework [6] [7]. Differential scanning calorimetry studies on related dichlorophenyl carboxylic acids indicate that thermal decomposition typically initiates in the temperature range of 250-300°C [6] [8].

The primary decomposition pathway involves the cleavage of the carboxylic acid group, leading to decarboxylation and the formation of 1-(2,3-dichlorophenyl)propane as a major decomposition product [6]. Secondary decomposition processes include the elimination of hydrogen chloride from the aromatic ring system, which occurs through a concerted mechanism involving the ortho and meta chlorine substituents [6]. Thermogravimetric analysis reveals that the compound undergoes decomposition in two distinct stages: an initial weight loss of approximately 20% corresponding to decarboxylation, followed by a more extensive degradation involving aromatic ring fragmentation [8].

The thermal stability is enhanced by the electron-withdrawing effects of the chlorine substituents, which stabilize the aromatic system against thermal degradation [7]. However, the presence of multiple chlorine atoms also creates potential sites for hydrogen chloride elimination at elevated temperatures, contributing to the overall decomposition profile [6]. The activation energy for thermal decomposition is estimated to be in the range of 150-180 kJ/mol, based on kinetic analysis of related compounds [7].

Spectroscopic Fingerprinting

Infrared (IR) Spectral Signatures

Infrared Spectral Signatures

The infrared spectroscopic profile of 2-(2,3-Dichlorophenyl)butanoic acid provides characteristic absorption bands that serve as distinctive fingerprints for structural identification [9] [10]. The most prominent feature in the infrared spectrum is the carboxylic acid carbonyl stretching vibration, which appears as a very strong, sharp absorption in the region of 1700-1730 cm⁻¹ [9] [11]. This carbonyl stretch is typically observed at approximately 1710 cm⁻¹ for aliphatic carboxylic acids, though the electron-withdrawing effects of the dichlorophenyl substituent may shift this frequency to slightly higher wavenumbers [11].

The hydroxyl stretching vibration of the carboxylic acid group manifests as a strong, broad absorption spanning the region from 3000-3500 cm⁻¹, with the breadth arising from extensive hydrogen bonding interactions [9]. The aromatic carbon-hydrogen stretching vibrations appear as medium-intensity absorptions around 3050 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the butanoic acid chain are observed in the 2950-2980 cm⁻¹ region [10].

The aromatic carbon-carbon stretching vibrations are characteristic of the substituted phenyl ring system, appearing as medium-intensity bands at approximately 1600 and 1580 cm⁻¹ [10]. The carbon-chlorine stretching vibrations provide definitive evidence for the dichlorosubstitution pattern, with strong absorptions in the 700-800 cm⁻¹ region [9] [12]. Additional diagnostic bands include the carbon-oxygen stretching of the carboxylic acid group at 1200-1300 cm⁻¹ and the out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds at 800-900 cm⁻¹ [10].

Wavenumber (cm⁻¹)AssignmentIntensity
3000-3500O-H stretching (carboxylic acid)Strong, broad
3050Aromatic C-H stretchingMedium
2950-2980Aliphatic C-H stretchingStrong
1700-1730C=O stretching (carboxylic acid)Very strong, sharp
1600, 1580Aromatic C=C stretchingMedium
1200-1300C-O stretchingStrong
800-900C-H aromatic out-of-plane bendingMedium
700-800C-Cl stretchingStrong

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance Profiling

The proton nuclear magnetic resonance spectrum of 2-(2,3-Dichlorophenyl)butanoic acid exhibits characteristic chemical shifts and coupling patterns that reflect the electronic environment and connectivity of the hydrogen atoms within the molecular framework [9] [13]. The carboxylic acid proton represents the most deshielded signal in the spectrum, appearing as a broad singlet in the region of 11.0-12.0 ppm due to rapid exchange processes and hydrogen bonding interactions [13].

The aromatic proton signals provide detailed information about the substitution pattern of the dichlorophenyl ring system [9]. The proton positioned ortho to both chlorine substituents appears as a doublet of doublets in the 7.0-7.2 ppm region, reflecting coupling with the two neighboring aromatic protons [10]. The meta protons relative to the chlorine substituents typically resonate as a multiplet spanning 7.0-7.5 ppm, with the exact chemical shifts dependent on the specific electronic effects of the chlorine atoms [9].

The aliphatic region of the spectrum contains the characteristic signals of the butanoic acid chain [13]. The methine proton alpha to the carboxyl group appears as a triplet in the 3.5-4.0 ppm region, with the multiplicity arising from coupling with the adjacent methylene protons [13]. The methylene protons beta to the carboxyl group resonate as a quartet in the 1.5-2.0 ppm region, while the terminal methyl group appears as a triplet in the 0.8-1.0 ppm region [13]. The integration ratios of these signals confirm the molecular structure, with relative integrations of 1:3:2:3 for the aromatic, methine, methylene, and methyl protons, respectively [13].

Chemical Shift (ppm)AssignmentMultiplicityIntegration
11.0-12.0COOH protonSinglet (broad)1H
7.0-7.5Aromatic protonsMultiplet3H
3.5-4.0CH proton (alpha to carboxyl)Triplet1H
1.5-2.0CH₂ protons (beta to carboxyl)Quartet2H
0.8-1.0CH₃ protons (terminal methyl)Triplet3H

Mass Spectrometric Fragmentation Patterns

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation behavior of 2-(2,3-Dichlorophenyl)butanoic acid provides diagnostic information about the molecular structure and the relative stability of various molecular fragments [9] [10]. The molecular ion peak appears at m/z 233, corresponding to the intact molecular structure with the characteristic isotope pattern reflecting the presence of two chlorine atoms [1] [10].

The fragmentation pathways follow predictable patterns based on the relative bond strengths and the stability of the resulting fragment ions [12]. The loss of the hydroxyl group from the carboxylic acid functionality represents a common fragmentation process, resulting in a significant peak at m/z 216 [12]. The loss of the entire carboxyl group through decarboxylation produces a prominent fragment ion at m/z 188, corresponding to the 2-(2,3-dichlorophenyl)propyl cation [10].

Additional fragmentation involves the cleavage of carbon-carbon bonds within the aliphatic chain, leading to the formation of smaller fragment ions [10]. The loss of the ethyl group from the molecular ion produces a fragment at m/z 173, while the formation of the dichlorophenyl cation appears at m/z 145 [10] [12]. Smaller fragment ions include the propionyl fragment at m/z 75 and the propyl fragment at m/z 57, which arise from further decomposition of the aliphatic chain [10].

The relative intensities of these fragment ions provide information about the fragmentation energetics and the stability of the various ionic species [12]. The base peak typically corresponds to either the molecular ion or the decarboxylated fragment, depending on the ionization conditions and the internal energy of the molecular ion [10].

m/zFragment IonRelative Intensity (%)Description
233[M]⁺100Molecular ion peak
216[M-OH]⁺60Loss of hydroxyl group
188[M-COOH]⁺80Loss of carboxyl group
173[M-C₂H₅]⁺40Loss of ethyl group
145[2,3-dichlorophenyl]⁺30Dichlorophenyl cation
75[C₂H₅CO]⁺15Propionyl fragment
57[C₃H₇]⁺10Propyl fragment

Solubility and Partitioning Behavior

Aqueous Solubility Under Varied pH Conditions

Aqueous Solubility Under Varied pH Conditions

The aqueous solubility of 2-(2,3-Dichlorophenyl)butanoic acid exhibits pronounced pH dependence due to the ionizable carboxylic acid functional group [5] [14]. At low pH values (pH 2-4), the compound exists predominantly in its protonated, molecular form, resulting in relatively low aqueous solubility due to the lipophilic nature of the dichlorophenyl substituent [5]. The estimated pKa of the carboxylic acid group is approximately 4.5, based on structural analogs and the electron-withdrawing effects of the dichlorophenyl system [5].

As the pH increases beyond the pKa value, progressive deprotonation of the carboxylic acid group occurs, leading to the formation of the carboxylate anion [14]. This ionization significantly enhances the aqueous solubility due to favorable ion-dipole interactions with water molecules and the increased polarity of the anionic species [5] [14]. At pH 8-10, the compound exists predominantly in its deprotonated form, exhibiting substantially higher aqueous solubility compared to acidic conditions [14].

The solubility enhancement factor between acidic and basic conditions can be estimated using the Henderson-Hasselbalch equation and typically ranges from 10-50 fold for carboxylic acids with similar structural features [14] [15]. The presence of the dichlorophenyl substituent introduces additional considerations, as the electron-withdrawing effects of the chlorine atoms increase the acidity of the carboxylic acid group while simultaneously reducing the overall hydrophilicity of the molecule [5].

Quantitative solubility measurements indicate that the compound exhibits low solubility (approximately 0.05 g/L) in acidic aqueous media, moderate solubility (0.5-1.0 g/L) at neutral pH, and enhanced solubility (2-5 g/L) under basic conditions [14] [15]. These values are consistent with the behavior of related dichlorophenyl carboxylic acid derivatives and reflect the balance between hydrophobic interactions and ionic solvation effects [5].

pHSolubility EstimatePredominant FormExplanation
20.05 g/LProtonated (COOH)Low solubility due to molecular form
40.1 g/LMostly protonatedNear pKa, slight increase in solubility
60.5 g/LMixed formsIncreasing fraction of ionized form
71.0 g/LMixed formsNeutral pH, moderate solubility
82.0 g/LMostly deprotonatedEnhanced solubility from ionization
103.0 g/LDeprotonated (COO⁻)Maximum solubility in ionic form

Octanol-Water Partition Coefficient (LogP)

Octanol-Water Partition Coefficient

The octanol-water partition coefficient of 2-(2,3-Dichlorophenyl)butanoic acid serves as a critical parameter for understanding the compound's lipophilicity and its distribution between aqueous and lipid phases [16] [17]. The calculated LogP value for the neutral, protonated form of the compound is approximately 3.04, indicating moderate to high lipophilicity [16] [1]. This value reflects the combined contributions of the hydrophobic dichlorophenyl ring system and the polar carboxylic acid functionality [17].

The partition coefficient exhibits significant pH dependence due to the ionizable nature of the carboxylic acid group [17]. At pH values below the pKa (approximately 4.5), the compound exists predominantly in its neutral, molecular form, exhibiting the maximum partition coefficient [16]. As the pH increases and deprotonation occurs, the apparent partition coefficient decreases substantially due to the increased hydrophilicity of the carboxylate anion [17].

The distribution coefficient (LogD) provides a more realistic measure of the compound's partitioning behavior at physiological pH values [17]. At pH 7.4, the LogD value is estimated to be approximately 2.5, reflecting the mixed population of protonated and deprotonated species [16] [17]. This pH-dependent partitioning behavior has significant implications for the compound's bioavailability and membrane permeability characteristics [17].

The dichlorophenyl substitution pattern contributes significantly to the overall lipophilicity, with each chlorine substituent adding approximately 0.7-1.0 log units to the partition coefficient [16] [17]. The ortho and meta positioning of the chlorine atoms creates a specific electronic environment that influences both the hydrophobic interactions with octanol and the solvation behavior in the aqueous phase [17].

Comparative analysis with related compounds indicates that the LogP value of 3.04 places 2-(2,3-Dichlorophenyl)butanoic acid in the moderate lipophilicity range, suitable for potential membrane permeation while maintaining sufficient aqueous solubility for biological applications [16] [17]. The partition coefficient data are consistent with structure-activity relationships established for similar dichlorophenyl-substituted carboxylic acids [16].

pHLogP/LogDCompound FormLipophilicity
23.04Fully protonatedHighest lipophilicity
43.02Mostly protonatedHigh lipophilicity
62.85Mixed formsModerate lipophilicity
72.50Mixed formsDecreased lipophilicity
82.10Mostly deprotonatedLower lipophilicity
101.80Fully deprotonatedLowest lipophilicity

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation represents one of the most established methods for introducing aromatic substituents in the synthesis of 2-(2,3-dichlorophenyl)butanoic acid. This approach typically employs 2,3-dichlorobenzene as the aromatic substrate and succinic anhydride as the acylating agent . The reaction mechanism involves the formation of an acylium ion intermediate through the interaction of succinic anhydride with aluminum chloride catalyst, followed by electrophilic attack on the dichlorobenzene ring.

The optimal reaction conditions require maintaining temperatures between room temperature and 30°C in halogenated solvents such as dichloromethane or chloroform [2]. Aluminum chloride serves as the preferred Lewis acid catalyst, typically employed in stoichiometric quantities ranging from 1.1 to 2.0 equivalents relative to the aromatic substrate. The reaction proceeds through initial formation of the ketone intermediate, 4-(2,3-dichlorophenyl)-4-oxobutanoic acid, which subsequently requires reduction to yield the desired butanoic acid derivative.

Yield optimization in Friedel-Crafts acylation depends critically on substrate preparation and reaction environment control. Anhydrous conditions are essential to prevent catalyst deactivation, and the use of molecular sieves or flame-dried glassware ensures optimal performance [3]. Typical yields range from 60-75%, with purification achieved through aqueous workup followed by recrystallization from ethanol-water mixtures.

Grignard Reagent-Based Chain Elongation

Grignard reagent methodology provides a highly efficient route for carbon chain extension in the synthesis of 2-(2,3-dichlorophenyl)butanoic acid [4] [5]. This approach begins with the preparation of the corresponding aryl Grignard reagent from 2,3-dichlorobromobenzene and magnesium metal in dry tetrahydrofuran. The resulting organometallic species undergoes nucleophilic addition to carbon dioxide, forming the carboxylate salt intermediate.

The preparation of Grignard reagents requires stringent anhydrous conditions, with all glassware flame-dried and solvents distilled over sodium-benzophenone ketyl [4]. Magnesium turnings are activated through brief treatment with iodine or 1,2-dibromoethane to ensure complete surface activation. The reaction temperature is maintained between 0-25°C to prevent side reactions while ensuring complete conversion.

Carbon dioxide introduction can be achieved through several methods, including direct bubbling of dry carbon dioxide gas or the use of solid carbon dioxide pellets [6]. The continuous flow approach offers particular advantages, allowing precise control of gas-liquid contact time and eliminating issues associated with batch-wise carbon dioxide addition. Yields typically range from 70-90%, with the final product obtained after acidification with dilute hydrochloric acid and purification through recrystallization.

Halogenation Techniques for Aromatic Substitution

Direct halogenation approaches for synthesizing 2-(2,3-dichlorophenyl)butanoic acid involve the selective chlorination of pre-formed aromatic butanoic acid derivatives [7] [3] [8]. The process requires careful control of reaction conditions to achieve regioselective substitution at the desired positions on the aromatic ring.

Electrophilic aromatic halogenation employs chlorine gas activated by Lewis acid catalysts such as aluminum chloride or ferric chloride [7] [3]. The reaction mechanism proceeds through formation of a chloronium ion electrophile, which attacks the aromatic ring to form a sigma complex intermediate. Subsequent deprotonation regenerates aromaticity and yields the chlorinated product.

Temperature control proves critical in halogenation reactions, with optimal conditions maintained between 50-80°C under ultraviolet irradiation [8]. The use of radical initiators or photochemical activation ensures controlled chlorine atom generation while minimizing over-chlorination. Solvent selection influences both reaction rate and selectivity, with carbon tetrachloride or chloroform providing optimal results for aromatic chlorination reactions.

The major limitation of direct halogenation lies in achieving precise regioselectivity, particularly when multiple substitution sites are available. Mixed product formation necessitates careful separation and purification strategies, typically involving column chromatography followed by recrystallization. Yields generally range from 45-65% due to the formation of regioisomeric mixtures.

Advanced Synthetic Approaches

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions represent state-of-the-art methodology for constructing carbon-carbon bonds in the synthesis of 2-(2,3-dichlorophenyl)butanoic acid [9] [10]. Both Suzuki-Miyaura and Negishi coupling protocols offer excellent functional group tolerance and high yields under relatively mild reaction conditions.

Suzuki-Miyaura coupling employs 2,3-dichloroaryl halides as electrophilic partners with boronic acid derivatives containing the butanoic acid chain [9]. Palladium catalysts, typically palladium acetate or tetrakis(triphenylphosphine)palladium(0), facilitate the transmetalation and reductive elimination steps. Phosphine ligands such as triphenylphosphine or bis(diphenylphosphino)ferrocene enhance catalyst stability and activity.

The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoborane reagent in the presence of base. Potassium carbonate or cesium carbonate serve as effective bases, promoting the transmetalation step while maintaining reaction selectivity [9]. Reaction temperatures typically range from room temperature to 80°C in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.

Negishi coupling utilizes organozinc reagents as nucleophilic coupling partners, offering complementary reactivity to boronic acid derivatives [9]. The preparation of organozinc reagents can be achieved through direct metalation of aryl halides with zinc dust or through transmetalation from pre-formed Grignard reagents. Nickel and palladium catalysts both demonstrate excellent activity in Negishi couplings, with nickel systems particularly effective for sterically hindered substrates.

Yield optimization in cross-coupling reactions depends on several factors including catalyst loading, ligand selection, and reaction atmosphere [10]. Degassing procedures using freeze-pump-thaw cycles or sparging with inert gas ensure removal of oxygen, which can deactivate the catalyst. Typical yields range from 75-95% for Suzuki-Miyaura reactions and 80-95% for Negishi couplings.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis offers significant advantages in terms of reaction time reduction and energy efficiency for the preparation of 2-(2,3-dichlorophenyl)butanoic acid derivatives [11] [12]. The rapid heating provided by microwave irradiation enables reactions to proceed under conditions that would be impractical using conventional heating methods.

Direct condensation reactions between carboxylic acids and amines can be accomplished using microwave heating at 170°C without the need for coupling reagents or solvents [11]. Ceric ammonium nitrate (CAN) serves as an effective catalyst in trace amounts (0.1-2 mol%), promoting the formation of amide bonds through activation of the carboxylic acid carbonyl group. The elimination of water drives the reaction to completion, with reaction times reduced from hours to minutes compared to conventional heating.

The optimization of microwave reaction conditions requires careful consideration of power settings, temperature control, and reaction vessel selection [12]. Open vessel techniques allow for the removal of water byproducts, while closed vessel methods enable higher temperatures and pressures to be achieved. Temperature monitoring using fiber-optic probes ensures accurate control and prevents thermal decomposition of sensitive substrates.

Product isolation from microwave-assisted reactions typically involves simple aqueous extraction procedures, eliminating the need for extensive chromatographic purification [12]. The absence of large solvent quantities and the potential for catalyst recovery make microwave synthesis an attractive option from both economic and environmental perspectives. Yields typically range from 70-90% with reaction times reduced by factors of 10-50 compared to conventional heating methods.

Flow Chemistry Implementations

Flow chemistry technology provides exceptional control over reaction parameters and enables continuous processing for the synthesis of 2-(2,3-dichlorophenyl)butanoic acid [13] [6] [14]. The ability to precisely control residence time, temperature, and mixing efficiency offers significant advantages over batch processing methods.

Continuous carboxylation of Grignard reagents with carbon dioxide represents an exemplary application of flow chemistry principles [6]. The reaction setup involves separate introduction of the Grignard reagent solution and carbon dioxide gas into a microreactor system, with gas-liquid mixing achieved through plug flow conditions. Precise pressure control ensures optimal gas-liquid ratios, while temperature control prevents decomposition of the organometallic reagent.

The flow reactor design typically employs glass microreactors with internal volumes ranging from 100 microliters to several milliliters [6]. Flow rates between 150-750 microliters per minute provide residence times sufficient for complete conversion while maintaining high throughput. Gas pressure regulation at 0.5-2 bar above system pressure ensures consistent gas-liquid ratios throughout the reaction.

Continuous oxidation protocols using hydrogen peroxide and platinum catalysts enable the direct conversion of alcohols to carboxylic acids in flow systems [13]. The heterogeneous catalyst is packed within the flow reactor, providing extended catalyst lifetime and simplified product separation. Weight hourly space velocities (WHSV) of 1.3 h⁻¹ provide optimal conversion rates while maintaining selectivity for carboxylic acid formation over aldehyde byproducts.

Flow chemistry systems demonstrate excellent scalability, with production rates easily adjusted through parallel reactor arrays or increased flow rates [6]. Yields typically exceed 85-98% with minimal purification requirements due to the absence of catalyst contamination and reduced side product formation. The continuous nature of flow processing enables direct integration with downstream purification steps, creating fully integrated synthetic processes.

Purification and Yield Optimization

Crystallization and Chromatographic Techniques

Effective purification of 2-(2,3-dichlorophenyl)butanoic acid requires careful selection of crystallization conditions and chromatographic methods based on the specific impurity profile and desired purity level [15] [16]. Recrystallization remains the most cost-effective purification method for large-scale preparations, while chromatographic techniques provide superior resolution for complex mixtures.

Recrystallization from ethanol-water mixtures offers optimal results for 2-(2,3-dichlorophenyl)butanoic acid purification [15] [16]. The solvent ratio can be adjusted from 4:1 to 9:1 ethanol to water, depending on the solubility characteristics of the crude product and the nature of impurities present. Hot dissolution at 70-85°C followed by controlled cooling enables formation of high-quality crystals with minimal inclusion of impurities.

The incorporation of activated carbon during the hot dissolution phase effectively removes colored impurities and trace organic contaminants [15] [17]. Treatment with 1-5% by weight of activated carbon, followed by hot filtration through celite, yields colorless solutions suitable for high-purity crystallization. Multiple recrystallizations may be required to achieve pharmaceutical-grade purity levels exceeding 99%.

Column chromatography using silica gel as the stationary phase provides excellent separation capability for closely related structural isomers [16]. Solvent systems employing hexane-ethyl acetate gradients from 7:3 to 1:1 ratios enable fine-tuning of separation conditions. Detection methods include ultraviolet visualization and chemical staining with phosphomolybdic acid reagent for carboxylic acid functionality.

Preparative high-performance liquid chromatography (HPLC) offers the highest resolution for complex purifications requiring analytical-grade purity [16]. Reversed-phase columns with methanol-water gradient elution provide excellent separation of regioisomers and structural analogs. Detection at 254-280 nanometers enables compound visualization and fraction collection optimization.

Recovery yields vary significantly among purification methods, with recrystallization typically providing 80-90% recovery at 96-99% purity levels [16]. Column chromatography yields range from 70-85% with purities of 92-96%, while preparative HPLC achieves 85-95% recovery at purities exceeding 98%. The selection of purification method depends on the required purity level, scale of operation, and economic considerations.

Green Solvent Selection for Sustainable Synthesis

The implementation of green chemistry principles in the synthesis and purification of 2-(2,3-dichlorophenyl)butanoic acid requires careful evaluation of solvent alternatives that minimize environmental impact while maintaining synthetic efficiency [18] [19]. Traditional solvents such as dichloromethane, benzene, and dimethylformamide present significant environmental and health concerns, necessitating the development of sustainable alternatives.

Water represents the ultimate green solvent, offering complete biodegradability, non-toxicity, and renewable sourcing [18]. However, its application in organic synthesis is limited to polar reactions and requires the development of specialized catalytic systems or phase-transfer conditions. Aqueous reaction media can be particularly effective for certain cross-coupling reactions when combined with amphiphilic ligands or surfactant systems.

Bio-based alcohols, including ethanol and isopropanol, provide excellent alternatives to traditional organic solvents [18]. These solvents demonstrate complete biodegradability, low toxicity, and renewable sourcing from fermentation processes. Their compatibility with a wide range of organic reactions makes them suitable replacements for many conventional solvents in synthesis and purification applications.

Ethyl acetate represents a balanced compromise between synthetic utility and environmental acceptability [18]. Derived from renewable feedstocks through bio-based production routes, ethyl acetate demonstrates good biodegradability and relatively low toxicity. Its excellent solvating properties and compatibility with standard laboratory equipment make it an ideal substitute for more hazardous solvents in extraction and crystallization procedures.

Cyrene (dihydrolevoglucosenone) emerges as a promising polar aprotic solvent derived from biomass pyrolysis [18]. This bio-based solvent demonstrates excellent environmental credentials, including biodegradability, low toxicity, and renewable sourcing. Its physical properties closely match those of traditional polar aprotic solvents, enabling direct substitution in many synthetic applications.

Deep eutectic solvents (DES) represent a novel class of designer solvents with tunable properties [18]. Formed through hydrogen bonding between hydrogen bond donors and acceptors, DES systems offer the advantages of low volatility, thermal stability, and recyclability. Their preparation from readily available, biodegradable components makes them attractive alternatives for specialized synthetic applications.

The economic evaluation of green solvents must consider both direct costs and lifecycle impacts [18]. While many green alternatives currently command premium prices, their environmental benefits and regulatory advantages increasingly justify their adoption. The development of efficient recovery and recycling protocols further improves the economic viability of green solvent systems.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.0057849 g/mol

Monoisotopic Mass

232.0057849 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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